Structural Evidence: Length-Dependent Conformational Divergence of KRAS G12D Peptides in HLA-A*11:01
The KRAS G12D(8-16) 9-mer peptide adopts a distinct bent conformation in the HLA-A*11:01 binding groove, rendering it incompatible with T cell receptor (TCR) recognition. In contrast, the 10-mer KRAS G12D peptide (VVVGADGVGK) forms a stable, compact pMHC complex with a TCR-accessible surface, demonstrating superior immunogenicity [1]. This conformational difference, resolved by X-ray crystallography and molecular dynamics simulations, directly dictates the functional outcome of TCR engagement.
| Evidence Dimension | Peptide-MHC (pMHC) complex conformation and TCR accessibility |
|---|---|
| Target Compound Data | 9-mer KRAS G12D(8-16) (VVGADGVGK) adopts a bent conformation in HLA-A*11:01 groove, incompatible with TCR recognition [1]. |
| Comparator Or Baseline | 10-mer KRAS G12D peptide (VVVGADGVGK) forms a stable, compact pMHC complex with a TCR-accessible surface [1]. |
| Quantified Difference | Qualitative divergence in conformation; the 9-mer is structurally occluded, while the 10-mer presents an accessible epitope for TCR binding [1]. |
| Conditions | X-ray crystallography and molecular dynamics simulations of pMHC complexes with HLA-A*11:01 [1]. |
Why This Matters
This structural evidence directly informs the rational design of T cell-based immunotherapies, as only the correctly conformed peptide (e.g., 10-mer) will elicit a functional T cell response, making the 9-mer a critical negative control or tool for studying immune evasion.
- [1] Smith AR, et al. Structure guided analysis of KRAS G12 mutants in HLA-A*11:01 reveals a length encoded immunogenic advantage in G12D. Commun Biol. 2025 Dec 3. View Source
